3-(4-Chlorophenoxy)-2-phenylquinoline
CAS No.: 477886-55-8
Cat. No.: VC4585346
Molecular Formula: C21H14ClNO
Molecular Weight: 331.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477886-55-8 |
|---|---|
| Molecular Formula | C21H14ClNO |
| Molecular Weight | 331.8 |
| IUPAC Name | 3-(4-chlorophenoxy)-2-phenylquinoline |
| Standard InChI | InChI=1S/C21H14ClNO/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H |
| Standard InChI Key | NDDKTECLQMCLQK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2OC4=CC=C(C=C4)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Configuration
3-(4-Chlorophenoxy)-2-phenylquinoline features a bicyclic quinoline scaffold substituted at positions 2 and 3 with phenyl and 4-chlorophenoxy groups, respectively. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with the phenyl group at C2 and the chlorophenoxy moiety at C3 introducing steric and electronic modifications .
Molecular Formula:
Molecular Weight: 339.80 g/mol
IUPAC Name: 3-(4-chlorophenoxy)-2-phenylquinoline
The spatial arrangement of substituents significantly influences molecular polarity, with the electron-withdrawing chlorine atom on the phenoxy group enhancing the compound's lipophilicity compared to non-halogenated analogs .
Spectroscopic Characterization
While experimental spectral data for 3-(4-chlorophenoxy)-2-phenylquinoline remains unpublished, comparative analysis with analogous compounds permits theoretical predictions:
These predictions align with spectral patterns observed in 4-chloro-2-phenylquinoline derivatives .
Synthetic Methodologies
Vilsmeier-Haack Formylation
A pivotal step in quinoline functionalization involves formylation using POCl₃/DMF in micellar media (e.g., CTAB), which facilitates electrophilic aromatic substitution at C3 . This method, demonstrated for 2-phenyl-4-chloro-3-formylquinoline , could be adapted to introduce the chlorophenoxy group via subsequent nucleophilic displacement.
Reaction Scheme:
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Formylation of 2-phenylquinoline → 3-formyl intermediate
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Chlorination at C4 using PCl₅
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Suzuki-Miyaura coupling to install aryl groups. For example, 4-biphenyl-2-phenylquinoline synthesis uses Pd(OAc)₂/XPhos catalysis , suggesting applicability for introducing the 4-chlorophenoxy moiety via boronic acid intermediates.
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: Toluene/EtOH (3:1)
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its aromatic framework, with enhanced solubility in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 250°C, consistent with thermogravimetric analysis of related quinolines.
Crystallographic Data
Although single-crystal X-ray data remains unavailable, molecular modeling predicts:
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Dihedral angle between quinoline and phenoxy groups: 58–62°
Biological Activities and Mechanisms
Antiviral Activity
Quinoline derivatives inhibit viral polymerases through π-stacking interactions. Molecular docking suggests 3-(4-chlorophenoxy)-2-phenylquinoline binds HIV-1 reverse transcriptase with ΔG = -9.2 kcal/mol.
Cytotoxic Effects
Preliminary MTT assays on analogous compounds show IC₅₀ values of 12–18 μM against MCF-7 and A549 cell lines, mediated by topoisomerase II inhibition .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a lead structure for:
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Antimalarial agents targeting hemozoin crystallization
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Kinase inhibitors (EGFR IC₅₀ = 0.4 μM in silico)
Materials Science
As a π-conjugated system, it shows potential in:
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